

# Meta-analysis of Neuroprotective Agents: A Comparative Guide on Lucid-MS and Riluzole

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of two neuroprotective agents: Lucid-MS, an investigational drug for Multiple Sclerosis (MS), and Riluzole, a drug approved for Amyotrophic Lateral Sclerosis (ALS) that has also been studied in MS. The objective is to present the available experimental data, detail the methodologies of key clinical trials, and visualize the proposed mechanisms of action.

# Lucid-MS (Lucid-21-302): An Emerging Neuroprotective Candidate for Multiple Sclerosis

Lucid-MS is a first-in-class, non-immunomodulatory compound being developed by Quantum BioPharma for the treatment of Multiple Sclerosis.[1][2] It represents a novel therapeutic strategy by aiming to directly protect and repair the myelin sheath, which is the primary target of the autoimmune attack in MS.[1][3]

### **Quantitative Data Summary**

Publicly available quantitative data from the initial clinical trials of Lucid-MS is limited as the drug is still in the early stages of development. The completed Phase 1 trials were primarily focused on safety and tolerability in healthy volunteers.[1][2]



| Trial<br>Identifier | Phase | Status    | Population                  | Key Findings                                                                                              | Quantitative<br>Data                                                                                        |
|---------------------|-------|-----------|-----------------------------|-----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| NCT0582138<br>7     | 1     | Completed | Healthy Adult<br>Volunteers | Safe and well-tolerated at single and multiple ascending doses.[2][4] No serious adverse events reported. | Specific pharmacokin etic parameters and detailed adverse event percentages are not yet publicly available. |

### **Experimental Protocols**

Detailed protocols for the Phase 1 trials of Lucid-MS are not publicly available. However, press releases from Quantum BioPharma describe the studies as randomized, double-blind, placebo-controlled trials.[2] The single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of Lucid-MS in healthy adult participants.[2][5]

#### **Mechanism of Action**

Lucid-MS is designed to protect the myelin sheath by inhibiting peptidyl arginine deiminases (PADs).[6] In MS, PAD enzymes are overactive and modify proteins within the myelin sheath, which is thought to disrupt its structure and increase its vulnerability to immune-mediated damage.[3] By inhibiting PADs, Lucid-MS aims to prevent this myelin degradation and potentially promote its repair, offering a neuroprotective effect that is independent of immune system modulation.[3][6]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. Quantum Biopharma Announces Completion of the Phase 1 [globenewswire.com]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. msviewsandnews.org [msviewsandnews.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Quantum Biopharma's Lucid-MS: A Neuroprotective Revolution in MS Treatment? [ainvest.com]
- To cite this document: BenchChem. [Meta-analysis of Neuroprotective Agents: A
   Comparative Guide on Lucid-MS and Riluzole]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b3034941#meta-analysis-of-lucidal-research studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com